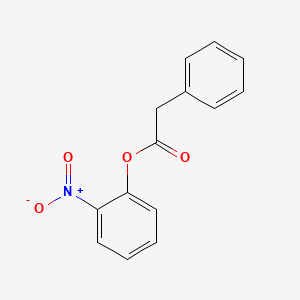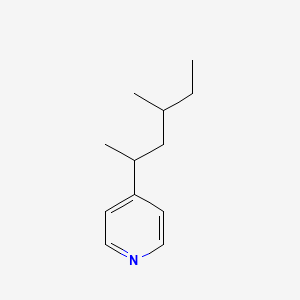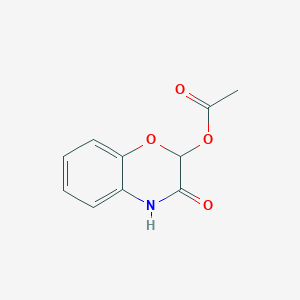
3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate is a chemical compound that belongs to the benzoxazine family Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of an oxo group at the third position and an acetate group at the second position of the benzoxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate typically involves the reaction of 2-aminophenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of substituted benzoxazines with various functional groups.
Aplicaciones Científicas De Investigación
3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its ability to form stable complexes with metal ions can influence its biological activity and interactions with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
- Methyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate
- 2-Alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines
Uniqueness
3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate is unique due to its specific functional groups and structural features The presence of both an oxo group and an acetate group imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives
Propiedades
Número CAS |
23520-35-6 |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
(3-oxo-4H-1,4-benzoxazin-2-yl) acetate |
InChI |
InChI=1S/C10H9NO4/c1-6(12)14-10-9(13)11-7-4-2-3-5-8(7)15-10/h2-5,10H,1H3,(H,11,13) |
Clave InChI |
UPZQKQYNCLTMCB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(=O)NC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


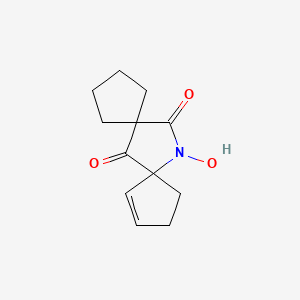

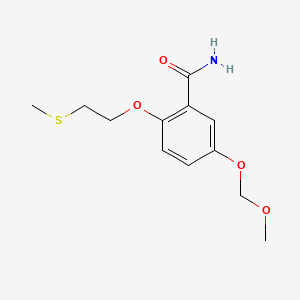

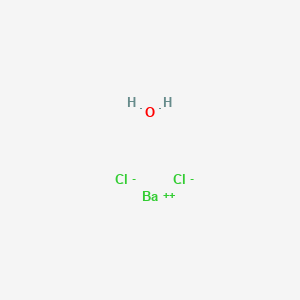
![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)

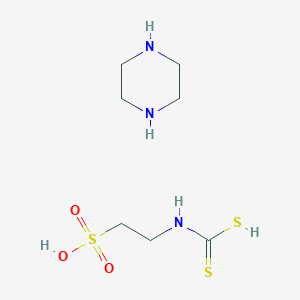
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)

